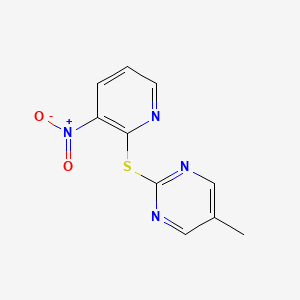
Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine is a heterocyclic compound with a unique structure that includes both pyrimidine and pyridine rings.
准备方法
The synthesis of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine typically involves the reaction of 5-methyl-2-thiouracil with 3-nitropyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
化学反应分析
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
科学研究应用
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and structure.
作用机制
The mechanism of action of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to viral proteins, disrupting their normal function and inhibiting viral replication. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that the compound interferes with the viral life cycle at multiple stages .
相似化合物的比较
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can be compared with other similar compounds, such as:
2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-methyl-2-(2-nitropyridin-3-yl)sulfanyl-pyrimidine: The position of the nitro group on the pyridine ring is different, which can influence the compound’s chemical behavior and biological activity.
These comparisons highlight the unique structural features of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine and its potential advantages in various applications.
属性
CAS 编号 |
73768-47-5 |
|---|---|
分子式 |
C10H8N4O2S |
分子量 |
248.26 g/mol |
IUPAC 名称 |
5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3 |
InChI 键 |
VLJNALDOMOTHNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















